molecular formula C17H16N4O2S2 B12055488 4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

Cat. No.: B12055488
M. Wt: 372.5 g/mol
InChI Key: CYOWZAWBRCQIPT-UHFFFAOYSA-N
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Description

4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique thiazole ring structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and other functional groups in the compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, leading to modulation of biological pathways. These interactions can result in inhibition or activation of enzymes, alteration of cellular signaling, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide: Lacks the pyridin-3-ylmethyl group, which may affect its biological activity and chemical reactivity.

    3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide: Lacks the amino group, potentially altering its interaction with biological targets.

    4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide: Lacks the sulfanylidene group, which may influence its chemical properties and reactivity.

Uniqueness

The presence of the amino group, methoxyphenyl group, pyridin-3-ylmethyl group, and sulfanylidene group in 4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide makes it unique. These functional groups contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

4-amino-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S2/c1-23-13-6-4-12(5-7-13)21-15(18)14(25-17(21)24)16(22)20-10-11-3-2-8-19-9-11/h2-9H,10,18H2,1H3,(H,20,22)

InChI Key

CYOWZAWBRCQIPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CN=CC=C3)N

Origin of Product

United States

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